molecular formula C22H21N3O2S B4367381 N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4367381
M. Wt: 391.5 g/mol
InChI Key: BVYCJTXVXXEARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives . One common method includes the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-naphthalenesulfonamide in the presence of a base such as sodium hydride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N2-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-16-22(17(2)25(24-16)20-10-4-3-5-11-20)15-23-28(26,27)21-13-12-18-8-6-7-9-19(18)14-21/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCJTXVXXEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.